molecular formula C6H4BrN3 B1377803 4-Amino-5-bromonicotinonitrile CAS No. 1628557-07-2

4-Amino-5-bromonicotinonitrile

Cat. No.: B1377803
CAS No.: 1628557-07-2
M. Wt: 198.02 g/mol
InChI Key: SJJRLZADCIZUCS-UHFFFAOYSA-N
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Description

4-Amino-5-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It belongs to the class of nicotinonitrile derivatives and has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromonicotinonitrile typically involves the bromination of 4-amino-nicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinonitrile ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted nicotinonitrile derivatives can be formed.

    Coupling Products: The major products are biaryl compounds formed through the coupling of this compound with other aromatic rings.

Scientific Research Applications

4-Amino-5-bromonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic applications, particularly in drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The exact mechanism of action of 4-Amino-5-bromonicotinonitrile is still under investigation. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-nicotinonitrile: Another brominated nicotinonitrile derivative with similar chemical properties.

    4-Amino-5-chloronicotinonitrile: A chlorinated analogue with comparable reactivity and applications.

Uniqueness

4-Amino-5-bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogues. The presence of both amino and bromine groups on the nicotinonitrile ring allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-amino-5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRLZADCIZUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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